Metanicotine

Description

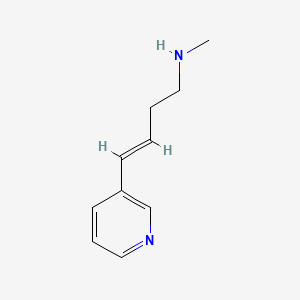

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-pyridin-3-ylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOSGGQXEBBCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864600 | |

| Record name | Metanicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-79-4 | |

| Record name | Metanicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METANICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT98O71A2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Pharmacology of (E)-metanicotine

Abstract

(E)-metanicotine, also known as Rivanicline (B1679396) or RJR-2403, is a synthetic pyridinyl-butenylamine with significant scientific interest due to its selective interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacology of (E)-metanicotine. Detailed experimental protocols for its synthesis and key pharmacological assays are provided for researchers and drug development professionals.

Chemical Structure and Identification

(E)-metanicotine is characterized by a pyridine (B92270) ring linked to a methylated butenylamine chain. The "(E)" designation refers to the stereochemistry of the double bond in the butenyl chain, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

IUPAC Name: (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine[1]

Synonyms: Rivanicline, RJR-2403, TC-2403, trans-metanicotine[1][2][3]

Chemical Formula: C₁₀H₁₄N₂[4][5][6]

Canonical SMILES: CNCC/C=C/C1=CN=CC=C1

InChI Key: JUOSGGQXEBBCJB-GORDUTHDSA-N

Physicochemical Properties

A summary of the key physicochemical properties of (E)-metanicotine is presented in the table below. This data is essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| Molecular Weight | 162.23 g/mol | [4][5][6] |

| Appearance | Solid | [2] |

| Melting Point | 100.5 °C | [4] |

| Boiling Point | 291.88 °C | [4] |

| Solubility | Acetonitrile: 0.1-1 mg/mL (Slightly soluble), DMSO: 1-10 mg/mL (Sparingly soluble), Water: 0.1-1 mg/mL (Slightly soluble) | [2] |

| pKa | Data not available in the searched sources |

Synthesis of (E)-metanicotine

The synthesis of (E)-metanicotine can be achieved through various synthetic routes. A common and effective method involves a Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction. The general workflow for this synthesis is outlined below.

Logical workflow for the synthesis of (E)-metanicotine.

Experimental Protocol: Synthesis via Heck Reaction

This protocol is a generalized procedure based on the principles of the Heck reaction for coupling aryl halides with alkenes.

Materials:

-

3-bromopyridine

-

An appropriate allyl alcohol derivative (e.g., but-3-en-1-ol)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine (B1218219) ligand (e.g., PPh₃)

-

Base (e.g., Et₃N or K₂CO₃)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

-

Reagents for the introduction of the methylamine group (e.g., mesyl chloride followed by methylamine)

Procedure:

-

Heck Coupling:

-

To a dry, inert-atmosphere flask, add 3-bromopyridine, the allyl alcohol derivative, the palladium catalyst, and the phosphine ligand.

-

Add the anhydrous solvent and the base to the reaction mixture.

-

Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

After completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the resulting pyridinyl-butenol intermediate by column chromatography.

-

-

Introduction of the Methylamine Group:

-

Dissolve the purified pyridinyl-butenol intermediate in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

-

Add a sulfonylating agent (e.g., mesyl chloride) and a base (e.g., triethylamine) and stir.

-

After the formation of the mesylate is complete, add a solution of methylamine in a suitable solvent (e.g., THF).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction, extract the product with an organic solvent, and dry the organic layer.

-

Purify the final product, (E)-metanicotine, by column chromatography.

-

Pharmacology and Mechanism of Action

(E)-metanicotine is a selective partial agonist of the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][3] Its binding to these receptors leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺, which in turn modulates neuronal excitability and neurotransmitter release.

Signaling pathway of (E)-metanicotine.

Quantitative Pharmacological Data

The following table summarizes key quantitative measures of (E)-metanicotine's activity at nAChRs.

| Parameter | Value | Species/System | Source |

| Ki (α4β2 nAChR) | 16 nM | Rat | [7] |

| EC₅₀ (Rubidium Efflux) | 0.73 µM | Chicken α4β2 nAChRs in M10 cells | [2] |

| EC₅₀ (other nAChRs) | >1000 nM | Chicken α3β4 and α1β1γδ nAChRs in M10 cells | [2] |

Key Experimental Protocols in Pharmacology

Rubidium Ion Efflux Assay

This assay is used to functionally characterize the activity of nAChR agonists by measuring the efflux of ⁸⁶Rb⁺, a radioactive analog of K⁺, through the receptor's ion channel.

Materials:

-

Cell line expressing the nAChR of interest (e.g., M10 cells)

-

⁸⁶RbCl

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

(E)-metanicotine and other test compounds

-

Scintillation counter

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to confluence.

-

⁸⁶Rb⁺ Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl to allow for the uptake of the radioactive tracer.

-

Washing: Rapidly wash the cells with a non-radioactive buffer to remove extracellular ⁸⁶Rb⁺.

-

Agonist Stimulation: Add the assay buffer containing various concentrations of (E)-metanicotine to the wells and incubate for a short period (e.g., 2-5 minutes).

-

Sample Collection: Collect the supernatant, which contains the effused ⁸⁶Rb⁺.

-

Cell Lysis: Lyse the cells to release the remaining intracellular ⁸⁶Rb⁺.

-

Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of (E)-metanicotine and plot a dose-response curve to determine the EC₅₀ value.

Passive Avoidance Test

This behavioral test is used to assess the effects of compounds on learning and memory in rodents.

Materials:

-

Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, the dark side having an electrified grid floor)

-

Experimental animals (e.g., mice)

-

(E)-metanicotine and vehicle control

Procedure:

-

Acquisition Trial (Day 1):

-

Place a mouse in the light compartment of the apparatus.

-

When the mouse enters the dark compartment, deliver a mild foot shock.

-

The time it takes for the mouse to enter the dark compartment (step-through latency) is recorded.

-

-

Drug Administration: Administer (E)-metanicotine or vehicle to the animals at a specified time before or after the acquisition trial.

-

Retention Trial (Day 2):

-

Place the mouse back into the light compartment.

-

Record the step-through latency to enter the dark compartment. An increase in latency is indicative of memory of the aversive stimulus.

-

-

Data Analysis: Compare the step-through latencies between the drug-treated and vehicle-treated groups to assess the effect of (E)-metanicotine on memory.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus for probe implantation

-

Syringe pump

-

Fraction collector

-

HPLC system with an appropriate detector (e.g., electrochemical or fluorescence)

-

Experimental animals (e.g., rats)

-

(E)-metanicotine and vehicle control

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat using a stereotaxic apparatus.

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis Experiment:

-

On the day of the experiment, connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Collect baseline dialysate samples.

-

Administer (E)-metanicotine or vehicle systemically (e.g., via subcutaneous injection).

-

Continue to collect dialysate samples at regular intervals.

-

-

Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content using HPLC.

-

Data Analysis: Compare the neurotransmitter levels in the post-drug administration samples to the baseline levels to determine the effect of (E)-metanicotine on neurotransmitter release.

References

- 1. rivanicline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Rivanicline - Wikipedia [en.wikipedia.org]

- 4. This compound | 538-79-4 | AAA53879 | Biosynth [biosynth.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]this compound) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Metanicotine (RJR-2403): A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metanicotine, also known as RJR-2403 or Rivanicline, is a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that was developed as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound. It details its synthesis, in vitro receptor binding profile, and in vivo pharmacological effects in various animal models. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and includes visualizations of its synthesis, mechanism of action, and development workflow. While preclinical data demonstrated its potential for cognitive enhancement and antinociception with a favorable side effect profile compared to nicotine, the clinical development history of this compound is not extensively documented in publicly available literature.

Introduction

The cholinergic system, particularly the role of nicotinic acetylcholine receptors (nAChRs), has been a significant area of research for neurodegenerative diseases like Alzheimer's disease. Deficits in cholinergic neurotransmission are a well-established hallmark of the cognitive decline observed in these patients. This has driven the development of nAChR agonists as a potential therapeutic strategy to enhance cognitive function. This compound (RJR-2403) emerged from these efforts as a promising candidate due to its high selectivity for the centrally located α4β2 nAChR subtype, which is implicated in learning and memory processes. This selectivity was hypothesized to provide cognitive benefits with fewer peripheral side effects commonly associated with non-selective nicotinic agonists like nicotine.

Discovery and Synthesis

This compound, chemically known as (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine, was developed by R.J. Reynolds Tobacco Company's subsidiary, Targacept Inc., as part of a program to investigate novel nicotinic compounds with therapeutic potential.[1]

Synthesis Pathway

A common synthetic route to this compound involves a multi-step process.

References

Physical and chemical properties of Metanicotine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanicotine, and its hydrochloride salt often referred to as Rivanicline hydrochloride, is a synthetic compound that acts as a selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Specifically, it shows a high affinity for the α4β2 subtype.[1] This selectivity has made it a compound of interest in neuroscience research, particularly in the investigation of cognitive disorders and as a potential therapeutic agent. This guide provides an in-depth overview of the known physical and chemical properties of this compound hydrochloride, outlines relevant experimental protocols for its characterization, and illustrates its primary signaling pathway.

Core Physical and Chemical Properties

The physical and chemical properties of this compound and its hydrochloride salt are summarized in the table below. It is important to distinguish between the free base (this compound) and its hydrochloride salt, as their properties can differ.

| Property | Value | Form |

| IUPAC Name | (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hydrochloride | Hydrochloride Salt |

| Synonyms | Rivanicline hydrochloride, RJR-2403 hydrochloride, trans-Metanicotine hydrochloride[3] | Hydrochloride Salt |

| Molecular Formula | C₁₀H₁₄N₂ • HCl[3] | Hydrochloride Salt |

| Molecular Weight | 198.69 g/mol | Hydrochloride Salt |

| Appearance | A solid[3] | Hydrochloride Salt |

| Melting Point | 100.5 °C[4] | Free Base |

| Boiling Point | 291.88 °C[4] | Free Base |

| Solubility [3] | Water: Slightly soluble (0.1-1 mg/ml) DMSO: Sparingly soluble (1-10 mg/ml) Acetonitrile: Slightly soluble (0.1-1 mg/ml) | Hydrochloride Salt |

| pKa | Data not available | - |

Mechanism of Action and Signaling Pathway

This compound hydrochloride is an agonist of α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs).[3] nAChRs are ligand-gated ion channels that, upon activation by an agonist like this compound, undergo a conformational change. This change opens a central pore, allowing the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. The influx of these ions leads to membrane depolarization and the generation of an excitatory postsynaptic potential. The increase in intracellular calcium concentration ([Ca²⁺]i) acts as a second messenger, triggering various downstream signaling cascades. One of the key pathways activated is the PI3K-Akt signaling pathway, which is known to play a crucial role in promoting neuronal survival and neuroprotection.

References

Metanicotine: A Selective Agonist of the α4β2 Nicotinic Acetylcholine Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metanicotine, a structural analog of nicotine (B1678760), has emerged as a significant pharmacological tool and a potential therapeutic agent due to its selective agonist activity at the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The α4β2 nAChR is the most abundant subtype of nicotinic receptors in the central nervous system, playing a crucial role in a variety of physiological processes, including cognition, reward, and mood.[1][2] This guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and a review of the signaling pathways it modulates.

Core Concepts: The α4β2 Nicotinic Acetylcholine Receptor

The α4β2 nAChR is a ligand-gated ion channel composed of α4 and β2 subunits.[3] It exists in two primary stoichiometric configurations: (α4)2(β2)3 and (α4)3(β2)2. These stoichiometries exhibit different sensitivities to agonists, with the (α4)2(β2)3 form having a higher sensitivity to acetylcholine and nicotine.[3] Activation of these receptors leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release.[4]

Quantitative Pharmacological Data

This compound exhibits a high binding affinity for the α4β2 nAChR. The following tables summarize the key quantitative data for this compound and compare it with the endogenous ligand, acetylcholine, and the well-known nAChR agonist, nicotine.

Table 1: Binding Affinity of Nicotinic Agonists at the α4β2 Receptor

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |

| This compound | [3H]nicotine | Rat brain | 24[5] |

| Acetylcholine | - | (α4)2(β2)3 | ~1000 |

| Nicotine | - | α4β2 | 1[3] |

Table 2: Functional Potency and Efficacy of Nicotinic Agonists

| Compound | Assay | Stoichiometry | EC50 (µM) | Emax (% of Acetylcholine) |

| This compound | Calcium Influx | (α4)2(β2)3 | Not explicitly found | Not explicitly found |

| This compound | Calcium Influx | (α4)3(β2)2 | Not explicitly found | Not explicitly found |

| Acetylcholine | Electrophysiology | (α4)2(β2)3 | ~1 | 100 |

| Acetylcholine | Electrophysiology | (α4)3(β2)2 | ~100 | 100 |

| Nicotine | Electrophysiology | α4β2 | Not explicitly found | Partial Agonist (<100)[6] |

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

This protocol is designed to determine the binding affinity of this compound for the α4β2 nAChR using a competitive binding assay with a radiolabeled ligand such as [3H]-Epibatidine.

Materials:

-

HEK293 cells stably expressing the human α4β2 nAChR.

-

Membrane preparation from these cells.

-

Radioligand: [3H]-Epibatidine.

-

Unlabeled competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing α4β2 nAChRs in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-Epibatidine (at a concentration near its Kd), and 50 µL of Assay Buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-Epibatidine, and 50 µL of a high concentration of an unlabeled ligand (e.g., 100 µM nicotine).

-

Competition Binding: 50 µL of membrane preparation, 50 µL of [3H]-Epibatidine, and 50 µL of varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[1][7][8]

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the ion channel activity of α4β2 nAChRs in response to this compound application.

Materials:

-

HEK293 cells expressing α4β2 nAChRs cultured on coverslips.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

-

This compound stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Micropipette puller and polisher.

-

Inverted microscope.

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ and fire-polish the tips. Fill the micropipette with the internal solution.

-

Cell Patching: Place a coverslip with cells in the recording chamber and perfuse with the external solution. Under the microscope, approach a cell with the micropipette and apply slight positive pressure.

-

Gigaohm Seal Formation: Once the pipette touches the cell, apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Drug Application: Apply this compound at various concentrations to the cell using a perfusion system and record the resulting inward currents.

-

Data Analysis: Analyze the current-voltage relationship and construct a dose-response curve to determine the EC50 and Emax of this compound.[9][10][11][12]

In Vivo Antinociceptive Assay (Tail-Flick Test)

This protocol assesses the analgesic effects of this compound in a rodent model of acute pain.

Materials:

-

Male Sprague-Dawley rats or ICR mice.

-

This compound solution for injection (subcutaneous or intracerebroventricular).

-

Tail-flick analgesia meter.

-

Animal restrainers.

Procedure:

-

Acclimation: Acclimate the animals to the testing environment and restrainers.

-

Baseline Measurement: Determine the baseline tail-flick latency by focusing a beam of radiant heat on the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer this compound or a vehicle control to the animals.

-

Post-treatment Measurement: At various time points after drug administration, measure the tail-flick latency again.

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point. Compare the effects of this compound with the vehicle control to determine its antinociceptive efficacy.[5][13][14]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 4. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 5. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Antinociceptive action of nicotine and its methiodide derivatives in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of Metanicotine for Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanicotine, also known as Rivanicline or (E)-Metanicotine, is a psychoactive alkaloid and a potent agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors, part of the cys-loop superfamily of ligand-gated ion channels, are crucial for fast synaptic transmission in the central and peripheral nervous systems. The diverse assembly of nAChR subunits (α2-α10, β2-β4) results in a variety of receptor subtypes with distinct pharmacological and physiological profiles. This diversity makes specific nAChR subtypes attractive therapeutic targets for a range of conditions, including neurodegenerative diseases, pain, and nicotine (B1678760) addiction.

This compound has demonstrated notable selectivity, particularly for the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain.[1][2] This technical guide provides an in-depth overview of the binding affinity of this compound for various nAChR subtypes, details common experimental protocols for affinity determination, and illustrates the key signaling pathways associated with nAChR activation.

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is a critical measure of their interaction strength, typically expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50). This compound exhibits a high affinity and selectivity for the α4β2 nAChR subtype over other subtypes, such as α7.

| Compound | nAChR Subtype | Binding Affinity (Ki) | Species/Preparation | Radioligand |

| This compound | α4β2* | 24 nM[3] | Rat Brain Membranes | [³H]nicotine |

| This compound | α4β2 | 26 nM[4] | Not Specified | Not Specified |

| This compound | α7 | 3.6 µM (3600 nM)[4] | Not Specified | Not Specified |

*Note: [³H]nicotine binding sites in the rat brain are predominantly composed of the α4β2 nAChR subtype.[3]

Experimental Protocols

Determining the binding affinity and functional activity of compounds like this compound involves a variety of sophisticated in vitro techniques. The two primary methodologies are radioligand binding assays and functional assays, such as two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay (Competition Assay)

This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.

Objective: To determine the Ki of this compound for a specific nAChR subtype.

Materials:

-

Membrane Preparation: HEK293 cells or other suitable cell lines stably transfected with the human nAChR subtype of interest (e.g., α4β2, α7). Alternatively, homogenized brain tissue from rodents can be used.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype, such as [³H]Epibatidine, [³H]Cytisine (for α4β2), or [³H]Methyllycaconitine ([³H]MLA) (for α7).

-

Test Compound: this compound, prepared in a series of dilutions.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM Nicotine) to determine the amount of non-specific binding of the radioligand.

-

Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter, and scintillation cocktail.

Methodology:

-

Membrane Preparation:

-

Culture transfected cells to confluency.

-

Harvest cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh buffer. Repeat this wash step multiple times.

-

Determine the protein concentration of the final membrane suspension.

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., nicotine).

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (Two-Electrode Voltage Clamp)

This electrophysiological technique measures the functional activity (agonist, antagonist, or modulator) of a compound by recording the ion currents that flow through the receptor channel upon activation. It is commonly performed using Xenopus laevis oocytes expressing the nAChR subtype of interest.

Objective: To determine the EC50 and efficacy of this compound as an agonist.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: Complementary RNA encoding the subunits of the desired nAChR subtype.

-

Solutions: Standard oocyte Ringer's solution (OR-2), recording solution.

-

Test Compound: this compound, prepared in a series of dilutions.

-

Control Agonist: Acetylcholine (ACh) to determine the maximum response.

-

Equipment: Microinjection setup, two-electrode voltage clamp amplifier, recording chamber, perfusion system.

Methodology:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and defolliculate them.

-

cRNA Injection: Inject the oocytes with a precise amount of the cRNA mixture for the nAChR subunits and incubate for 2-7 days to allow for receptor expression on the oocyte membrane.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse it with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply a known concentration of the control agonist (ACh) to elicit a maximal current response (Imax).

-

-

Compound Application:

-

Apply increasing concentrations of this compound to the oocyte and record the peak inward current elicited at each concentration.

-

Ensure adequate washout periods between applications to allow the receptors to recover from desensitization.

-

-

Data Analysis:

-

Normalize the current responses elicited by this compound to the maximal response elicited by ACh.

-

Plot the normalized current against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the efficacy (the maximal response relative to ACh).

-

nAChR Signaling Pathways

Activation of nAChRs by an agonist like this compound primarily leads to a rapid influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization. However, the downstream signaling can be more complex, involving various intracellular cascades, particularly through Ca²⁺ as a second messenger. The specific pathways can differ depending on the receptor subtype.

α7 nAChR Signaling

The homomeric α7 nAChR is highly permeable to Ca²⁺. Its activation can trigger multiple downstream pathways. One prominent pathway involves coupling to Gαq proteins, which activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and the subsequent release of Ca²⁺ from intracellular stores.[1] Another pathway involves the activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1]

α4β2 nAChR Signaling

The heteromeric α4β2 nAChR is the primary high-affinity binding site for nicotine and this compound in the brain.[2] Its activation leads to significant Ca²⁺ influx, which can trigger neuroprotective signaling cascades. A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt, in turn, can promote cell survival by inhibiting apoptotic pathways, for instance, through the regulation of Bcl-2 family proteins.

Conclusion

This compound is a valuable pharmacological tool for studying the central nervous system due to its high affinity and selectivity for the α4β2 nAChR subtype. Understanding its binding characteristics is fundamental for the development of novel therapeutics targeting nicotinic systems. The experimental protocols outlined, including radioligand binding assays and electrophysiological recordings, represent the gold standard for characterizing the affinity and functional profile of such ligands. Furthermore, elucidating the downstream signaling pathways activated by this compound provides critical insight into its cellular and physiological effects, from rapid synaptic modulation to long-term changes in neuronal survival and gene expression. This guide serves as a foundational resource for professionals engaged in the research and development of nAChR-targeted compounds.

References

Early Investigations into the Nootropic Potential of Rivanicline: A Technical Review

Foreword: This technical guide synthesizes the foundational preclinical research on the nootropic effects of Rivanicline (also known by its developmental codes RJR-2403 and TC-2403). It is intended for researchers, scientists, and professionals in drug development, providing a detailed examination of the early experimental data and methodologies that first characterized the cognitive-enhancing properties of this compound.

Executive Summary

Rivanicline is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Early preclinical studies, primarily conducted under the codename RJR-2403, revealed its potential as a cognitive enhancer. These investigations demonstrated Rivanicline's efficacy in improving memory deficits in animal models, alongside a distinct neurochemical profile characterized by the enhanced release of several key neurotransmitters in the cerebral cortex. This document provides an in-depth analysis of the experimental protocols and quantitative outcomes from these seminal studies.

Core Mechanism of Action and Neurochemical Effects

Rivanicline's primary pharmacological target is the α4β2 subtype of the nicotinic acetylcholine receptor, where it acts as a partial agonist. This interaction is believed to be the foundation of its nootropic effects. Early research focused on quantifying the downstream effects of this receptor modulation on neurotransmitter systems crucial for cognitive processes.

Neurotransmitter Release in the Rat Cortex

A pivotal microdialysis study investigated the effects of subcutaneous Rivanicline (RJR-2403) administration on extracellular neurotransmitter levels in the rat cortex. The results indicated a significant increase in several key monoamines and acetylcholine, suggesting a broad modulatory effect on cortical circuits.[2]

Experimental Protocol: In Vivo Microdialysis

-

Subjects: Male Sprague-Dawley rats.[2]

-

Procedure: Transcortical microdialysis was performed to measure extracellular levels of acetylcholine (ACh), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT).[2]

-

Drug Administration: Rivanicline (as RJR-2403) was administered subcutaneously (s.c.) at doses ranging from 1.2 to 7.2 µmol/kg.[2]

-

Data Analysis: Dialysate samples were analyzed to determine the percentage increase in neurotransmitter levels from baseline following drug administration.[2]

Table 1: Peak Percentage Increase in Extracellular Neurotransmitter Levels Following Rivanicline (RJR-2403) Administration [2]

| Neurotransmitter | Peak Increase from Baseline (%) |

| Acetylcholine | 90% |

| Norepinephrine | 124% |

| Dopamine | 131% |

| Serotonin (5-HT) | 70% |

Signaling Pathway Diagram: Hypothesized Mechanism of Rivanicline-Induced Neurotransmitter Release

Caption: Rivanicline partially agonizes α4β2 nAChRs, leading to enhanced neurotransmitter release.

In Vivo Studies on Cognitive Enhancement

The nootropic effects of Rivanicline were primarily established through a series of in vivo behavioral studies in rats. These experiments were designed to assess the drug's impact on various facets of memory, including retention, and working and reference memory.

Reversal of Scopolamine-Induced Amnesia

One of the key early findings was Rivanicline's ability to counteract the amnesic effects of the muscarinic antagonist scopolamine. This was demonstrated using a step-through passive avoidance paradigm.[1]

Experimental Protocol: Passive Avoidance Task

-

Subjects: Rats.[1]

-

Amnesia Induction: Scopolamine was administered to induce a learning deficit.[1]

-

Intervention: Rivanicline (as RJR-2403) was administered to assess its ability to reverse the scopolamine-induced amnesia.[1]

-

Primary Outcome: Retention in the step-through passive avoidance task, measured by the latency to enter a dark compartment previously associated with a footshock.[1] A significant improvement in retention was observed with Rivanicline treatment.[1]

Enhancement of Working and Reference Memory

Further studies explored Rivanicline's effects on spatial learning and memory in a rat model of cognitive impairment. The 8-arm radial maze was used to differentiate between working and reference memory.[1]

Experimental Protocol: 8-Arm Radial Maze

-

Subjects: Rats with ibotenic acid lesions of the forebrain cholinergic projection system, a model for cholinergic deficit.[1]

-

Task: The 8-arm radial maze was used to assess both working memory (avoiding re-entry into arms already visited in a given trial) and reference memory (learning to only visit arms that are baited).[1]

-

Intervention: Rivanicline (as RJR-2403) was administered to the lesioned rats.[1]

-

Primary Outcome: Rivanicline was found to enhance both working and reference memory in this model.[1]

Persistence of Memory Improvement

A study specifically investigated the duration of the nootropic effects of Rivanicline following oral administration in young adult rats. This research was crucial in understanding the time course of the drug's cognitive-enhancing properties.

Experimental Protocol: Duration of Memory Enhancement in the Radial-Arm Maze

-

Subjects: Young adult Sprague-Dawley rats (3-5 months old).

-

Task: Working memory performance was assessed using the radial-arm maze.

-

Drug Administration: Rivanicline (as RJR-2403) was administered orally (P.O.) at doses of 0.3 mg/kg and 1.0 mg/kg.

-

Testing Time Points: Memory was tested at 1 hour and 6 hours post-administration.

-

Key Finding: Significant memory improvement was observed at both 1 and 6 hours post-administration, demonstrating a long duration of action.

Table 2: Efficacy of Oral Rivanicline (RJR-2403) on Working Memory in Young Adult Rats

| Dose (mg/kg, P.O.) | Time Post-Administration | Outcome |

| 0.3 | 1 hour | Significant memory improvement |

| 0.3 | 6 hours | Significant memory improvement |

| 1.0 | 6 hours | Significant memory improvement |

Experimental Workflow: Assessment of Rivanicline's Nootropic Effects

Caption: Workflow for evaluating Rivanicline's impact on memory in preclinical models.

Comparative Profile with Nicotine (B1678760)

Early in vivo studies consistently compared the effects of Rivanicline with those of nicotine to establish its therapeutic index and selectivity for the central nervous system (CNS).

Table 3: Comparative Potency of Rivanicline (RJR-2403) and Nicotine on Physiological and Behavioral Measures [1]

| Parameter | Rivanicline (RJR-2403) vs. Nicotine |

| Cognitive Enhancement | |

| Passive Avoidance (Scopolamine-induced amnesia) | Equal to or better than nicotine |

| Radial Arm Maze (Working & Reference Memory) | Equal to or better than nicotine |

| Peripheral & Other CNS Effects | |

| Decrease in Body Temperature | 15 to 30-fold less potent |

| Decrease in Respiration | 15 to 30-fold less potent |

| Decrease in Y-Maze Activity | 15 to 30-fold less potent |

| Decrease in Acoustic Startle Response | 15 to 30-fold less potent |

| Increase in Heart Rate | ~10-fold less potent |

| Increase in Blood Pressure | ~20-fold less potent |

These comparative data were instrumental in highlighting Rivanicline's favorable profile, demonstrating potent nootropic effects with significantly reduced peripheral side effects commonly associated with nicotine.[1]

Conclusion

The early preclinical studies on Rivanicline (RJR-2403) provided a strong foundation for its development as a potential nootropic agent. The data consistently demonstrated its ability to enhance memory in validated animal models of cognitive impairment. Furthermore, its mechanism of action, involving the modulation of multiple neurotransmitter systems, and its favorable safety profile compared to nicotine, underscored its therapeutic potential. These foundational studies paved the way for further investigation into the clinical utility of Rivanicline for cognitive disorders.

References

Initial Research into Metanicotine's Analgesic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical research into the analgesic properties of metanicotine, a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has demonstrated significant antinociceptive effects across a range of animal models of pain. The following tables summarize the key quantitative data from foundational research, primarily from the work of Damaj et al., 1999.

| Parameter | Value | Species | Tissue | Reference |

| Binding Affinity (Ki) | 24 nM | Rat | Brain | [1] |

| Caption: Receptor Binding Affinity of this compound. |

| Pain Model | Administration | ED50 (mg/kg) | Comparison to Nicotine | Species | Reference |

| Tail-Flick (Thermal) | Subcutaneous (s.c.) | 2.6 (1.9-3.5) | ~5-fold less potent | Mouse | [1] |

| Intracerebroventricular (i.c.v.) | 0.003 (0.001-0.005) | Slightly more potent | Mouse | [1] | |

| Hot Plate (Thermal) | Subcutaneous (s.c.) | 2.1 (1.5-3.0) | - | Mouse | [1] |

| Paw-Pressure (Mechanical) | Subcutaneous (s.c.) | 1.8 (1.2-2.7) | - | Rat | [1] |

| Writhing (Chemical) | Subcutaneous (s.c.) | 0.7 (0.4-1.1) | - | Mouse | [1] |

| Formalin (Persistent) | Subcutaneous (s.c.) | 1.5 (Phase I) | - | Mouse | [1] |

| 1.1 (Phase II) | |||||

| Caption: Antinociceptive Efficacy (ED50) of this compound in Various Pain Models. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial research on this compound's analgesic properties.

Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for neuronal nicotinic acetylcholine receptors.

-

Preparation: Crude synaptic membranes were prepared from whole rat brains.

-

Procedure: Membranes were incubated with a radiolabeled nicotinic ligand ([³H]nicotine) and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled nicotine.

-

Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Tail-Flick Test (Thermal Pain)

-

Objective: To assess the analgesic effect of this compound on acute thermal pain.

-

Apparatus: A tail-flick analgesia meter consisting of a radiant heat source.

-

Procedure: The basal tail-flick latency was determined for each mouse by focusing the radiant heat source on the distal portion of the tail. A cut-off time (typically 10 seconds) was used to prevent tissue damage. This compound or vehicle was administered, and the tail-flick latency was measured at various time points post-administration.

-

Analysis: The percentage of maximal possible effect (%MPE) was calculated for each animal at each time point. The ED50, the dose that produces 50% of the maximal effect, was then calculated from the dose-response curves.[1]

Hot Plate Test (Thermal Pain)

-

Objective: To evaluate the central analgesic activity of this compound.

-

Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure: Mice were placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded. A cut-off time (e.g., 30 seconds) was implemented to avoid injury. Baseline latencies were established before drug administration. This compound or vehicle was administered, and latencies were re-evaluated at set intervals.

-

Analysis: The ED50 was determined from the dose-response curve generated from the post-drug latencies.[1]

Paw-Pressure Test (Mechanical Pain)

-

Objective: To measure the analgesic effect of this compound against mechanical noxious stimuli.

-

Apparatus: A device that applies a linearly increasing mechanical force to the rat's hind paw.

-

Procedure: A constantly increasing pressure was applied to the dorsal surface of the rat's paw. The pressure at which the rat withdrew its paw was recorded as the pain threshold. Baseline thresholds were determined before drug administration. After administration of this compound or vehicle, the paw-pressure threshold was reassessed.

-

Analysis: The dose-response relationship was established, and the ED50 was calculated.[1]

Acetic Acid-Induced Writhing Test (Chemical Pain)

-

Objective: To assess the peripheral analgesic activity of this compound.

-

Procedure: Mice were administered this compound or vehicle. After a set pre-treatment time, a dilute solution of acetic acid was injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching). The number of writhes was counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Analysis: The percentage of inhibition of writhing compared to the vehicle-treated group was calculated for each dose, and the ED50 was determined.[1]

Formalin Test (Persistent Pain)

-

Objective: To evaluate the efficacy of this compound in a model of persistent pain with two distinct phases.

-

Procedure: A dilute solution of formalin was injected into the plantar surface of the mouse's hind paw. The amount of time the animal spent licking or biting the injected paw was recorded in two phases: an early, acute phase (e.g., 0-5 minutes post-injection) and a late, inflammatory phase (e.g., 15-30 minutes post-injection). This compound or vehicle was administered prior to the formalin injection.

-

Analysis: The ED50 values for the inhibition of the licking/biting response were calculated for both the early and late phases.[1]

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the initial research.

Caption: Proposed Signaling Pathway for this compound-Induced Analgesia.

Caption: General Experimental Workflow for Preclinical Analgesia Studies.

References

Metanicotine: A Comprehensive Technical Review of a Nicotinic Alkaloid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of metanicotine, a pyridine (B92270) alkaloid that has garnered interest for its selective interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This document synthesizes the current scientific understanding of this compound's origins, pharmacological activity, and the signaling pathways it modulates.

Natural Occurrence: A Subject of Ambiguity

The classification of this compound as a naturally occurring alkaloid is not definitively established in scientific literature. There are conflicting reports regarding its origin.

One perspective suggests that this compound is a natural product. A 1953 report by Wahl is cited, proposing that this compound occurs as a product of nicotine's biological degradation in fermented tobacco. Subsequent phytochemical studies have also reportedly identified its presence in plants of the Solanaceae family, such as Nicotiana tabacum (tobacco). The Wikipedia entry for Rivanicline, a synonym for this compound, also states it has been identified as a constituent of tobacco.[1]

Conversely, a significant body of literature and commercial documentation refers to this compound as a synthetic compound.[2] It is often described as a nicotine (B1678760) analogue, and detailed chemical synthesis pathways are well-documented in scientific publications. Notably, comprehensive analyses of the minor alkaloids present in tobacco often do not include this compound. This omission from detailed phytochemical profiles of Nicotiana species suggests that if it is present naturally, it is likely in very low concentrations or as a transformation product under specific conditions like fermentation.

Given the available evidence, it is prudent to conclude that while there are historical reports of its natural occurrence, this compound is predominantly recognized and utilized as a synthetic compound in research and development.

Pharmacological Profile

This compound is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1][3] Its pharmacological effects have been characterized in various in vitro and in vivo studies, often in comparison to nicotine.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various studies on this compound's interaction with nAChRs and its physiological effects.

Table 1: Receptor Binding and Potency

| Parameter | Value | Species/System | Reference |

| Ki (nAChRs) | 26 nM | Rat brain cortex | [3] |

| Ki (α4β2 nAChR) | 26 nM | --- | [3] |

| EC50 (nAChRs) | 732 nM | Rat brain cortex | [3] |

| EC50 (α4β2 nAChR) | 16 µM | --- | [3] |

| Ki ([³H]nicotine binding) | 24 nM | Rat brain | [4] |

Table 2: In Vivo Pharmacological Effects (Compared to Nicotine)

| Effect | Observation | Species | Reference |

| Antinociception (tail-flick) | ~5-fold less potent than nicotine (s.c. admin) | Mice | [4] |

| Antinociception (central admin) | Slightly more potent than nicotine | Mice | [4] |

| Body Temperature Decrease | 15 to 30-fold less potent than nicotine | Mice | [5] |

| Respiration Decrease | 15 to 30-fold less potent than nicotine | Mice | [5] |

| Y-maze Activity Decrease | 15 to 30-fold less potent than nicotine | Mice | [5] |

| Acoustic Startle Response | 15 to 30-fold less potent than nicotine | Mice | [5] |

| Heart Rate Increase | ~10-fold less potent than nicotine | Rats | [5] |

| Blood Pressure Increase | ~20-fold less potent than nicotine | Rats | [5] |

Toxicological Data

Experimental Protocols

Chemical Synthesis of trans-Metanicotine

A convenient pathway for the synthesis of trans-metanicotine has been developed and is outlined below.[2] This multi-step process is a common approach for producing this compound for research purposes.

References

- 1. Rivanicline - Wikipedia [en.wikipedia.org]

- 2. A concise synthetic pathway for trans-metanicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mckinneysl.com [mckinneysl.com]

- 7. admescope.com [admescope.com]

- 8. nuvisan.com [nuvisan.com]

Foundational Studies on Metanicotine's Anti-inflammatory Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metanicotine, a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development in inflammatory diseases. This technical guide provides an in-depth overview of the foundational studies elucidating the molecular mechanisms underlying this compound's anti-inflammatory effects. It details the key signaling pathways, presents available quantitative data on its efficacy, and outlines the experimental protocols used to characterize its action. The primary mechanism of this compound's anti-inflammatory action involves the activation of α7 and α4β2 nicotinic acetylcholine receptors, leading to the modulation of critical inflammatory signaling cascades, including the inhibition of the NF-κB pathway and the activation of the JAK2/STAT3 pathway.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The cholinergic anti-inflammatory pathway, a neural mechanism that inhibits inflammation, has emerged as a promising target for therapeutic intervention. Nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, are key components of this pathway. This compound, also known as Rivanicline or (E)-metanicotine, is a selective agonist for neuronal nAChRs and has been investigated for its potential to suppress inflammatory responses. This document synthesizes the core findings from foundational studies to provide a comprehensive technical resource for researchers in the field.

Quantitative Data on this compound's Anti-inflammatory Efficacy

The following tables summarize the key quantitative findings from studies on this compound's anti-inflammatory and receptor binding properties.

Table 1: Inhibition of Inflammatory Mediators by this compound

| Compound | Cell Type | Inflammatory Mediator | Method | Result | Reference |

| (E)-metanicotine hemigalactarate (TC-2403-12) | MM6 (monocytes) | IL-8 | ELISA | Decreased IL-8 secretion to 30% of control | [1] |

Table 2: Receptor Binding Affinity of this compound

| Ligand | Receptor/Tissue | Method | Binding Affinity (Ki) | Reference |

| This compound | Rat brain [(3)H]nicotine binding sites | Radioligand binding assay | 24 nM | [2] |

| (E)-N-[(11)C]Methyl-4-(3-pyridinyl)-3-butene-1-amine ([(11)C]this compound) | Nicotinic receptors | In vivo distribution studies | 16 nM | [3] |

Signaling Pathways in this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the activation of nAChRs, which in turn modulates downstream signaling pathways crucial for the inflammatory response. The two major pathways identified are the NF-κB and JAK2/STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that promotes the expression of pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound, by activating nAChRs, can interfere with this cascade, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: this compound's Inhibition of the NF-κB Pathway.

Activation of the JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important signaling cascade that can have both pro- and anti-inflammatory roles depending on the context. Activation of nAChRs by agonists like nicotine (B1678760) has been shown to induce the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3.[4] Phosphorylated STAT3 can then translocate to the nucleus and promote the transcription of anti-inflammatory genes, such as SOCS3 (Suppressor of Cytokine Signaling 3), which can inhibit the production of pro-inflammatory cytokines.

Caption: this compound's Activation of the JAK2/STAT3 Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational studies of this compound's anti-inflammatory action.

Cell Culture and Treatment

-

Cell Lines: Human monocytic cell lines (e.g., MM6) or primary immune cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 1-24 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Caption: General Experimental Workflow.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Principle: To quantify the concentration of secreted cytokines (e.g., IL-8, TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot for Signaling Protein Analysis (NF-κB and JAK2/STAT3)

-

Principle: To detect and quantify the levels of total and phosphorylated proteins in the NF-κB and JAK2/STAT3 signaling pathways.

-

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, total p65, p-IκBα, total IκBα, p-JAK2, total JAK2, p-STAT3, total STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The foundational studies on this compound's anti-inflammatory action provide compelling evidence for its therapeutic potential. Its ability to modulate the NF-κB and JAK2/STAT3 signaling pathways through the activation of nicotinic acetylcholine receptors underscores a targeted mechanism for controlling inflammation. The quantitative data, though still emerging, supports its efficacy in reducing the production of key inflammatory mediators. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound's anti-inflammatory properties. Future research should focus on expanding the quantitative dataset, particularly regarding IC50 values for a broader range of cytokines, and on elucidating the precise interplay between different nAChR subtypes in mediating these effects. This will be crucial for the continued development of this compound as a novel anti-inflammatory therapeutic.

References

- 1. (E)-metanicotine hemigalactarate (TC-2403-12) inhibits IL-8 production in cells of the inflamed mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]this compound) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic Pharmacological Profile of Metanicotine in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanicotine, also known as N-methyl-4-(3-pyridinyl)-3-butene-1-amine, is a novel neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It has garnered interest within the scientific community for its distinct pharmacological profile compared to nicotine (B1678760), particularly its potent antinociceptive effects with a potentially wider therapeutic window. This document provides a comprehensive overview of the basic pharmacological properties of this compound in rodent models, summarizing key findings on its receptor binding, in vivo behavioral effects, and what is known of its pharmacokinetic profile. The information is intended to serve as a technical guide for researchers engaged in the study of nicotinic compounds and the development of novel therapeutics targeting nAChRs.

Receptor Binding Affinity

This compound demonstrates a high affinity for nicotinic acetylcholine receptors in the rodent brain. In vitro radioligand binding assays have been employed to determine its binding potential.

Table 1: this compound Receptor Binding Affinities in Rodent Brain

| Radioligand | Tissue Source | Species | Ki (nM) | Reference |

| [3H]Nicotine | Whole Brain Membranes | Rat | 24 | [1] |

| [11C]this compound | Not Specified | Not Specified | 16 | [2] |

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay to determine the affinity of this compound for nAChRs in the rat brain can be performed as follows:

-

Tissue Preparation: Whole brains from adult male Sprague-Dawley rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled nicotinic ligand, such as [3H]nicotine, and varying concentrations of unlabeled this compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1: Workflow for Radioligand Binding Assay.

In Vitro Functional Activity

Detailed in vitro functional data for this compound, such as EC50 and Emax values at specific rodent nAChR subtypes, are not extensively reported in the available scientific literature. However, its in vivo effects, which are blocked by nAChR antagonists, confirm its functional activity as a nicotinic agonist.[1]

In Vivo Behavioral Pharmacology

This compound has been characterized in several in vivo behavioral paradigms in rodents, revealing a profile that is distinct from that of nicotine.

Antinociception

This compound exhibits significant antinociceptive properties across various pain models in both mice and rats.[1] Its effects are centrally mediated and are blocked by nicotinic antagonists such as mecamylamine (B1216088) and dihydro-β-erythroidine, but not by the opioid antagonist naloxone (B1662785) or the muscarinic antagonist atropine.[1]

Table 2: Antinociceptive Effects of this compound in Rodents

| Species | Pain Model | Administration | ED50 / Effective Dose | Potency vs. Nicotine | Duration of Action | Reference |

| Mouse | Tail-Flick (Thermal) | s.c. | ~5-fold less potent | Longer | [1] | |

| Mouse | Tail-Flick (Thermal) | i.c.v. | Slightly more potent | Longer | [1] | |

| Rat | Paw-Pressure (Mechanical) | Not Specified | Effective | Not Specified | Not Specified | [1] |

| Mouse | Phenylquinone Writhing (Chemical) | Not Specified | Effective | Not Specified | Not Specified | [1] |

| Rat | Formalin Test (Persistent) | Not Specified | Effective | Not Specified | Not Specified | [1] |

Experimental Protocol: Tail-Flick Test

The tail-flick test is a common method to assess thermal pain sensitivity and the efficacy of analgesic compounds.

-

Acclimation: Mice or rats are habituated to the testing environment and handling for several days prior to the experiment.

-

Baseline Latency: The animal is gently restrained, and a focused beam of radiant heat is applied to the ventral surface of the tail. The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Drug Administration: this compound or a vehicle control is administered via the desired route (e.g., subcutaneous, s.c.; intracerebroventricular, i.c.v.).

-

Post-Treatment Latency: At various time points after drug administration, the tail-flick latency is measured again.

-

Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED50.

Figure 2: Experimental Workflow for the Tail-Flick Test.

Drug Discrimination

In drug discrimination studies, animals are trained to recognize the interoceptive cues of a specific drug. This compound has been shown to fully generalize to the discriminative stimulus effects of nicotine in a dose-dependent manner in rats, indicating that it produces similar subjective effects.[1]

Effects on Spontaneous Locomotor Activity and Body Temperature

A notable characteristic of this compound is its separation of antinociceptive effects from other common nicotinic effects. Doses of this compound that produce significant antinociception have been reported to have virtually no effect on spontaneous locomotor activity or body temperature in mice.[1] This suggests a potentially improved side-effect profile compared to nicotine. A detailed dose-response curve for locomotor activity is not currently available in the literature.

Learning and Memory

The effects of this compound on learning and memory in rodents appear to be complex and may depend on the specific memory task and the individual characteristics of the animals.

-

In a study using an inhibitory avoidance task , post-trial administration of this compound (0.017-1.7 mg/kg, i.p.) produced a dose-dependent amnestic-like effect in Wistar rats with low rearing activity, while having no effect in rats with high rearing activity.[3]

-

Conversely, another report indicates that this compound, described as an α4β2 nicotinic agonist, improved working memory function in rats in an 8-arm radial maze .[4]

Further research is needed to fully elucidate the cognitive effects of this compound.

Pharmacokinetics and Metabolism

The pharmacokinetic and metabolic profile of this compound in rodents has not been extensively characterized in publicly available literature.

-

Distribution: In vivo distribution studies in mice using radiolabeled [11C]this compound have demonstrated good blood-brain barrier permeability.[2]

Detailed information on the absorption, metabolism, and excretion of this compound, including key parameters like Cmax, Tmax, half-life, and major metabolites, is currently lacking.

Signaling Pathways

As a nicotinic agonist, this compound is presumed to exert its effects by binding to and activating nAChRs, which are ligand-gated ion channels. Activation of these receptors, particularly in the central nervous system, leads to the influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization and the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. The antinociceptive effects of nicotinic agonists are thought to involve the modulation of pain pathways at both spinal and supraspinal levels.

References

- 1. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]this compound) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Post-trial treatment with the nicotinic agonist this compound: Differential effects in Wistar rats with high versus low rearing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complex Relationships of Nicotinic Receptor Actions and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Metanicotine and Nicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental differences between metanicotine and nicotine (B1678760), two structurally related nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. While both compounds exert their effects through the cholinergic system, they exhibit distinct profiles in terms of receptor affinity, subtype selectivity, pharmacological effects, and metabolic pathways. This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparative overview, incorporating quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of these compounds for therapeutic and research applications.

Chemical Structure

Nicotine and this compound share a pyridine (B92270) ring, a key feature for their interaction with nAChRs. However, the nature of the second nitrogen-containing ring and the linker between the two cyclic systems fundamentally differentiates them.

-

Nicotine: Possesses a saturated pyrrolidine (B122466) ring directly attached to the pyridine ring. Its chemical name is 3-(1-methyl-2-pyrrolidinyl)pyridine.

-

This compound: Features an unsaturated butene-amine chain attached to the pyridine ring. Its chemical name is N-methyl-4-(3-pyridinyl)-3-butene-1-amine.